1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-
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Overview
Description
1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C15H24O, and it has a molecular weight of 220.35 g/mol .
Preparation Methods
The synthesis of 1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and isoprene.
Cyclization: The cyclohexanone undergoes a cyclization reaction with isoprene in the presence of a strong acid catalyst to form the core structure of the compound.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired octahydro structure.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Addition: Addition reactions involve the addition of atoms or groups to the double bonds present in the compound.
Scientific Research Applications
1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- can be compared with similar compounds such as:
Sativene: A similar compound with a slightly different structure, known for its use in fragrance and flavor industries.
Octahydro-1H-indene: Another related compound with applications in organic synthesis and material science.
Hexahydro-1H-indene: Used in the production of various chemicals and materials.
These comparisons highlight the unique structural features and applications of 1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-.
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(3aR)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3/t12?,13?,14?,15-/m0/s1 |
InChI Key |
HLVNRJLLBUWVCO-BOADVZGGSA-N |
Isomeric SMILES |
CC(=C)CC1CC[C@@]2(C1C(=C)CCC2O)C |
Canonical SMILES |
CC(=C)CC1CCC2(C1C(=C)CCC2O)C |
Origin of Product |
United States |
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